molecular formula C10H8BrNOS B1517457 2-Bromo-4-(4-methoxyphenyl)thiazole CAS No. 99073-84-4

2-Bromo-4-(4-methoxyphenyl)thiazole

Cat. No.: B1517457
CAS No.: 99073-84-4
M. Wt: 270.15 g/mol
InChI Key: FBYVCEPGVMXUCI-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)thiazole is a chemical compound with the molecular formula C₁₂H₉BrNOS It is a derivative of thiazole, a heterocyclic aromatic organic compound, featuring a bromine atom and a methoxyphenyl group attached to the thiazole ring

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The synthesis of this compound can be achieved through the halogenation of 4-(4-methoxyphenyl)thiazole using bromine in the presence of a suitable catalyst.

  • Transition Metal Catalysis: Another method involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the bromination reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom into other functional groups, such as hydrogen or alkyl groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Iodides and other substituted thiazoles.

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-bromo-4-(4-methoxyphenyl)thiazole, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, or interfere with other cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial infection, cancer, and other conditions. The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Given the diverse biological activities of thiazole derivatives , it is likely that this compound has a range of effects at the molecular and cellular levels. These could potentially include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and survival.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

2-Bromo-4-(4-methoxyphenyl)thiazole is similar to other brominated thiazoles and phenyl derivatives. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 2-Bromo-4-methylthiazole

  • 2-Bromo-4-phenylthiazole

  • 2-Bromo-4-(4-hydroxyphenyl)thiazole

These compounds share similarities in their chemical structure but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVCEPGVMXUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653413
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-84-4
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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